molecular formula C7H8BrNOS B2551199 S-Methyl-S-(2-bromophenyl)sulfoximine CAS No. 833459-47-5

S-Methyl-S-(2-bromophenyl)sulfoximine

Cat. No.: B2551199
CAS No.: 833459-47-5
M. Wt: 234.11
InChI Key: AQOLYXWOVMNOER-UHFFFAOYSA-N
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Description

S-Methyl-S-(2-bromophenyl)sulfoximine (MBSO) is an organosulfur compound that has been studied for its various uses in scientific research. It is a colorless solid that has been used as a reagent in organic synthesis and has been explored for its potential applications in pharmacology and biochemistry.

Scientific Research Applications

Synthesis and Chemical Modification

S-Methyl-S-(2-bromophenyl)sulfoximine has been studied in the context of chemical synthesis and modification. Cho, Okamura, and Bolm (2005) detailed its asymmetric synthesis and modification, starting from p-bromophenyl menthyl sulfinate. This process involves substitution reactions and stereospecific imination, leading to enantiopure compounds. The research also demonstrated the utility of palladium-catalyzed coupling reactions (such as Buchwald/Hartwig, Suzuki, and Stille reactions) for varying the sulfoximine aryl group, a normally challenging task. This versatility was showcased in the synthesis of a pseudotripeptide incorporating a p-morpholino-substituted derivative of the sulfoximine, underlining the compound's utility in complex organic synthesis (Cho, Okamura, & Bolm, 2005).

Synthesis of N-Arylated Sulfoximines

Bolm and Hildebrand (2000) explored the synthesis of various N-arylated sulfoximines using a direct palladium-catalyzed cross-coupling strategy. This method was effective with aryl bromides, showing high yields, and demonstrated stereospecificity in the reaction process. Such developments in the synthesis of sulfoximines are significant for creating compounds with potential applications in medicinal chemistry and material science (Bolm & Hildebrand, 2000).

Formation of Benzothiazines and Benzoisothiazoles

Harmata et al. (2005) investigated the reaction of S-2-bromophenyl-S-methylsulfoximine with terminal alkynes in the presence of a palladium catalyst. This reaction resulted in the formation of both 1,2-benzothiazines and 1,2-benzoisothiazoles, demonstrating the compound's utility in synthesizing heterocyclic compounds. The preference for the formation of these compounds varied with the type of alkyne used, providing insights into the reactivity and selectivity of these chemical processes (Harmata et al., 2005).

Directed Halogenation and Functionalization

Rit et al. (2014) researched the use of S-methyl-S-2-pyridyl-sulfoximine (MPyS) in directing bromination and chlorination of primary β-C(sp3)-H bonds. Their study showed that under the influence of N-Br/Cl-phthalimides and a Pd(II)-catalyst, MPyS could guide the halogenation and subsequent acetoxylation of α-dimethyl MPyS-N-amides. This highlights the potential of sulfoximines as directing groups in functionalization reactions, contributing to synthetic strategies in organic chemistry (Rit et al., 2014).

Future Directions

Sulfoximines, including S-Methyl-S-(2-bromophenyl)sulfoximine, have attracted considerable attention over the past several decades due to their attractive properties for drug and crop protection chemistry . They offer metabolic stability, hydrogen-bond donor/acceptor capabilities, and structural diversity . Future research may focus on further exploring these properties and developing new applications for sulfoximines .

Mechanism of Action

Target of Action

S-Methyl-S-(2-bromophenyl)sulfoximine is a sulfoximine derivative, similar to Methionine sulfoximine (MSO), which is known to be an irreversible glutamine synthetase inhibitor . Glutamine synthetase is a key enzyme in the metabolism of nitrogen by catalyzing the condensation of glutamate and ammonia to form glutamine. Therefore, the primary target of this compound is likely to be glutamine synthetase.

Mode of Action

Based on its structural similarity to mso, it can be inferred that this compound might also act as an inhibitor of glutamine synthetase . MSO is phosphorylated by glutamine synthetase, and the resulting product acts as a transition state analog that is unable to diffuse from the active site, thereby inhibiting the enzyme . It is plausible that this compound might interact with its targets in a similar manner.

Biochemical Pathways

The inhibition of glutamine synthetase by this compound could affect the glutamine synthesis pathway, leading to a decrease in the production of glutamine. This could potentially disrupt nitrogen metabolism within the cell . The exact downstream effects would depend on the specific cellular context and the role of glutamine in those cells.

Result of Action

The molecular and cellular effects of this compound’s action would likely be related to its inhibition of glutamine synthetase. This could lead to a decrease in glutamine levels, potentially affecting various cellular processes that depend on glutamine, such as protein synthesis and energy production .

Properties

IUPAC Name

(2-bromophenyl)-imino-methyl-oxo-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNOS/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOLYXWOVMNOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

833459-47-5
Record name (2-bromophenyl)(imino)methyl-lambda6-sulfanone
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